molecular formula C6H4Br2N2O B1429804 2,6-Dibromonicotinamide CAS No. 1379303-54-4

2,6-Dibromonicotinamide

Cat. No.: B1429804
CAS No.: 1379303-54-4
M. Wt: 279.92 g/mol
InChI Key: HOEIBCGSMFYTCT-UHFFFAOYSA-N
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Description

2,6-Dibromonicotinamide is a chemical compound characterized by the presence of two bromine atoms attached to the 2nd and 6th positions of the nicotinamide ring. It appears as a light beige powder and is slightly soluble in water and organic solvents such as ethanol, acetone, and chloroform. This compound has a melting point of 206-210°C and a boiling point of 455°C.

Mechanism of Action

Target of Action

2,6-Dibromonicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 . Nicotinamide is an essential component of the coenzyme NAD (Nicotinamide Adenine Dinucleotide), which plays a crucial role in numerous enzymatic reactions . Therefore, it can be inferred that this compound may interact with the same or similar targets as nicotinamide.

Mode of Action

Nicotinamide acts as a precursor to NAD+, a coenzyme involved in various biological processes, including metabolism, aging, cell death, DNA repair, and gene expression

Biochemical Pathways

Nicotinamide is involved in the synthesis of NAD+, which is a key player in cellular energy metabolism, DNA repair, and regulation of transcription processes . Therefore, this compound might also influence these pathways.

Pharmacokinetics

Pharmacokinetic properties are crucial in determining a drug’s bioavailability, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Nicotinamide, as a precursor to NAD+, plays a crucial role in various biological processes, including metabolism, aging, cell death, DNA repair, and gene expression . Therefore, this compound might also contribute to these processes.

Action Environment

The action environment of this compound refers to how environmental factors influence its action, efficacy, and stability. This compound is a light beige powder that is slightly soluble in water and organic solvents such as ethanol, acetone, and chloroform. Therefore, factors such as pH, temperature, and the presence of other substances could potentially influence its stability and efficacy.

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of 2,6-Dibromonicotinamide is not fully understood. It is known that it is a derivative of nicotinic acid, which is involved in the synthesis of NAD+. NAD+ is a crucial coenzyme in various biological processes, including metabolism, aging, cell death, DNA repair, and gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that compounds based on the 2,6-dibromo-3,4,5-trialkoxybenzoate end group lead to materials forming bicontinuous cubic liquid crystalline phases with helical network structures over wide temperature ranges .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the synthesis of NAD+. NAD+ is synthesized predominantly through NMN, to replenish the consumption by NADase participating in physiological processes including DNA repair, metabolism, and cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromonicotinamide typically involves the bromination of nicotinamide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromonicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted nicotinamides.

Scientific Research Applications

2,6-Dibromonicotinamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • 2,4-Dibromonicotinamide
  • 2,5-Dibromonicotinamide
  • 2,3-Dibromonicotinamide

Comparison: 2,6-Dibromonicotinamide is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different levels of potency and selectivity in various applications.

Properties

IUPAC Name

2,6-dibromopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2N2O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEIBCGSMFYTCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856955
Record name 2,6-Dibromopyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379303-54-4
Record name 2,6-Dibromopyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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